Methyl 3,5-dibromo-4-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dibromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJGYZKXBLIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194523 | |
| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41727-47-3 | |
| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41727-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.456 | |
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Synthetic Methodologies and Chemical Transformations of Methyl 3,5 Dibromo 4 Hydroxybenzoate
Synthetic Pathways for Methyl 3,5-dibromo-4-hydroxybenzoate (B1263476)
The principal method for the synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate involves the direct bromination of methyl 4-hydroxybenzoate (B8730719). This electrophilic aromatic substitution reaction is typically carried out using elemental bromine. The hydroxyl group at the para position is a strong activating group, directing the incoming bromine atoms to the ortho positions (3 and 5).
A common procedure involves the reaction of methyl 4-hydroxybenzoate with bromine. Due to the high reactivity of the aromatic ring, the reaction can readily lead to the formation of the dibrominated product. In some cases, the monobrominated species, methyl 3-bromo-4-hydroxybenzoate, can be isolated, but the formation of this compound as a significant byproduct is common. google.com The synthesis is often performed in a suitable solvent, and the reaction conditions can be controlled to favor the desired dibrominated product.
Another approach involves the bromination of 4-hydroxybenzoic acid to yield 3,5-dibromo-4-hydroxybenzoic acid, which is then esterified with methanol (B129727) to produce the target compound. ratnamani.innih.govnih.gov
Derivatization Reactions of this compound
The multiple functional groups on the this compound ring provide several avenues for further chemical modification.
Nucleophilic Substitution Reactions at Bromine Sites
The bromine atoms on the aromatic ring are susceptible to replacement by various nucleophiles, typically through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Buchwald-Hartwig amination to aryl bromides suggests its potential for creating novel amino-substituted derivatives. libretexts.orgwikipedia.orgnumberanalytics.com
Suzuki Coupling: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction could be employed to introduce new aryl or alkyl substituents at the bromine positions of this compound. nih.govresearchgate.nettcichemicals.com
A key example of nucleophilic substitution is the synthesis of pyridyl derivatives, as detailed in section 1.2.4.
Esterification and Hydroxyl Group Modifications
The hydroxyl and methyl ester groups offer further sites for derivatization.
Hydroxyl Group Modifications: The phenolic hydroxyl group can undergo various reactions. For instance, it can be alkylated to form ethers. A study on dihalogeno-4-hydroxy-benzoic acid esters demonstrated that methylation with dimethyl sulfate (B86663) in the presence of a base leads to the corresponding 4-methoxy derivatives. researchgate.net This reaction would convert this compound into methyl 3,5-dibromo-4-methoxybenzoate. The hydroxyl group can also react with isocyanates to form carbamates. researchgate.net
Ester Group Modifications: The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, for example, by heating with sodium hydroxide (B78521) in a mixture of water and methanol. chemspider.com This 3,5-dibromo-4-hydroxybenzoic acid can then be converted to other esters or amides.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Dimethyl sulfate, Base | Methyl 3,5-dibromo-4-methoxybenzoate | O-Alkylation |
| This compound | NaOH, H₂O/MeOH | 3,5-Dibromo-4-hydroxybenzoic acid | Ester Hydrolysis |
Reduction Reactions for Dehalogenation and Carboxylic Acid Group Conversion
Dehalogenation: The bromine atoms can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is an effective method for the selective reduction of aryl bromides. libretexts.orgnumberanalytics.comnih.gov This would transform this compound into methyl 4-hydroxybenzoate.
Carboxylic Acid Group Conversion: The methyl ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to alcohols. masterorganicchemistry.comnih.gov This reaction would yield (3,5-dibromo-4-hydroxyphenyl)methanol.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | H₂, Pd/C | Methyl 4-hydroxybenzoate | Dehalogenation |
| This compound | LiAlH₄ | (3,5-Dibromo-4-hydroxyphenyl)methanol | Ester Reduction |
Synthesis of Pyridyl Derivatives utilizing this compound
A significant application of this compound is in the synthesis of pyridyl-substituted compounds. It is a key precursor for the production of 4-hydroxy-3,5-di(pyridin-2-yl)benzoic acid methyl ester. thermofisher.comchemicalbook.comthermofisher.com This transformation is achieved through a double Suzuki coupling reaction where both bromine atoms are substituted by 2-pyridyl groups. The reaction is typically carried out at an elevated temperature in the presence of a palladium catalyst.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | 2-Pyridylboronic acid or equivalent | Palladium catalyst | 4-Hydroxy-3,5-di(pyridin-2-yl)benzoic acid methyl ester |
Synthesis of Related Esters and Derivatives for Comparative Research
The synthesis of various esters and derivatives based on the 3,5-dihalo-4-hydroxybenzoic acid scaffold is crucial for comparative biological and chemical studies. A study by Hambardzumyan et al. describes the synthesis of a range of such compounds. researchgate.net For instance, starting from 3,5-dihalo-4-hydroxybenzoic acid methyl esters (including the dibromo analog), they prepared N-arylsulfonyl carbamates by reaction with 4-methyl-benzenesulfonyl isocyanate. Furthermore, after methylation of the hydroxyl group, the resulting 4-methoxy-3,5-dihalobenzoic acid methyl esters were converted to the corresponding hydrazides by reaction with hydrazine (B178648) hydrate (B1144303). These hydrazides were then used to synthesize pyrazole (B372694) and oxadiazole derivatives. This research highlights the broad potential of these halogenated benzoates as building blocks for creating diverse chemical libraries for screening purposes.
| Starting Ester | Reaction | Product Class |
| Methyl 3,5-dihalo-4-hydroxybenzoate | Reaction with 4-methyl-benzenesulfonyl isocyanate | N-arylsulfonyl carbamates |
| Methyl 4-methoxy-3,5-dihalobenzoate | Reaction with hydrazine hydrate | Hydrazides |
| 4-Methoxy-3,5-dihalobenzohydrazide | Reaction with acetylacetone (B45752) | Pyrazole derivatives |
| 4-Methoxy-3,5-dihalobenzohydrazide | Reaction with carbon disulfide and KOH | Oxadiazole derivatives |
Synthesis of Dihalogeno-4-hydroxybenzoic Acid Esters
The synthesis of this compound, a dihalogenated 4-hydroxybenzoic acid ester, is a key process for obtaining this important chemical intermediate. A common method involves the direct bromination of methyl p-hydroxybenzoate. google.com In this electrophilic aromatic substitution reaction, the hydroxyl group on the benzene (B151609) ring activates the positions ortho to it, making them susceptible to substitution by bromine.
The reaction is typically carried out by treating methyl p-hydroxybenzoate with bromine. google.com Due to the high reactivity of the two ortho positions, a frequent outcome is the formation of the dibrominated product, this compound, alongside the mono-brominated version, methyl 3-bromo-4-hydroxybenzoate. google.com The reaction conditions can be controlled to influence the product distribution. For instance, using specific solvents like halogenated alkanes (e.g., dichloromethane, chloroform) or ether solvents, with glacial acetic acid as a catalyst, can facilitate the reaction. google.com The temperature is also a critical parameter, often kept between -10°C and 50°C. google.com
Another approach involves the bromination of methyl 4-methylbenzoate in the presence of anhydrous aluminum chloride, followed by further transformations to yield related compounds. researchgate.net The synthesis of the parent acid, 3,5-dibromo-4-hydroxybenzoic acid, is also well-established and serves as a precursor for its esters. nih.gov
Table 1: Synthesis of Brominated Hydroxybenzoates
| Starting Material | Reagents | Solvent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Methyl p-hydroxybenzoate | Bromine (Br₂) | Halogenated alkane and/or ether, Glacial Acetic Acid | Methyl 3-bromo-4-hydroxybenzoate and this compound | google.com |
| p-Hydroxybenzonitrile | Aqueous NaOH, Bromine, Chlorine | Water | 3,5-dibromo-4-hydroxybenzonitrile | google.com |
Preparation of Schiff Bases from Aminohydroxybenzoate Precursors
Schiff bases, characterized by an imine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. researchgate.netyoutube.com The formation of Schiff bases from precursors derived from this compound typically requires the introduction of an amine functionality.
A common route to introduce the necessary amine group is through the reduction of a nitro group. Therefore, a precursor would first be nitrated (see section 1.3.4) and then the nitro group reduced to an amine. For example, a related compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is reduced to its corresponding amino derivative using powdered iron in acetic acid. mdpi.com This resulting aminobenzoate, now containing a primary amine, can react with various aldehydes or ketones to form the desired Schiff base. researchgate.net The reaction is often catalyzed by a few drops of an acid, like glacial acetic acid, in a suitable solvent such as methanol or ethanol. nih.govresearchgate.net
The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form the imine bond. youtube.com These Schiff bases are valuable in the synthesis of various biologically active compounds and as ligands in coordination chemistry. researchgate.netyoutube.com
Formation of Hydrazides and Related Heterocyclic Compounds
This compound serves as a starting point for the synthesis of hydrazides and subsequently, various heterocyclic compounds. The reaction of 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters with hydrazine hydrate leads to the formation of the corresponding hydrazides. researchgate.net In this reaction, the hydrazino group (-NHNH2) replaces the methoxy (B1213986) group (-OCH3) of the ester.
These hydrazides are stable intermediates that can be used to construct more complex molecules. For example, 3,5-dihalogeno-4-hydroxybenzoic acid hydrazides can react with acetylacetone to form pyrazole derivatives. researchgate.net Alternatively, treatment of the hydrazide with carbon disulfide in the presence of potassium hydroxide can lead to the formation of 5-(3,5-dihalogeno-4-methoxyphenyl)-3H- researchgate.netratnamani.inthsci.com-oxadiazol-2-thiones, a class of five-membered heterocyclic compounds. researchgate.net Hydrazides can also react with aldehydes to form hydrazones, which are a specific type of Schiff base. nih.gov
Table 2: Heterocyclic Synthesis from Dihalogenated Benzoate (B1203000) Derivatives
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Methyl 3,5-dihalogeno-4-hydroxybenzoate | Hydrazine Hydrate | Hydrazide | researchgate.net |
| 3,5-dihalogeno-4-hydroxybenzoic acid hydrazide | Acetylacetone | Pyrazole derivative | researchgate.net |
| 3,5-dihalogeno-4-hydroxybenzoic acid hydrazide | Carbon Disulfide, KOH | Oxadiazole-thione derivative | researchgate.net |
Alkylation and Nitration Strategies in Complex Molecule Synthesis from Substituted Benzoates
Alkylation and nitration are fundamental electrophilic substitution reactions used to modify the structure of this compound, enabling its use in the synthesis of more complex molecules.
Alkylation: The phenolic hydroxyl group of this compound can be readily alkylated. This is typically achieved by reacting the benzoate with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. mdpi.com This O-alkylation protects the hydroxyl group and introduces new functional groups. For instance, alkylation of the related methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) is a key step in the synthesis of the drug Gefitinib. mdpi.com
Nitration: Nitration introduces a nitro (-NO2) group onto the aromatic ring, which is a versatile functional group that can be further transformed, most commonly into an amine. The nitration of substituted benzoates is usually performed using a mixture of nitric acid and sulfuric acid, or nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.comyoutube.com For a molecule like this compound, the position of nitration is directed by the existing substituents. The hydroxyl group is a strong activating, ortho-para director, while the bromo and ester groups are deactivating. In a related synthesis, methyl 3-(3-chloropropoxy)-4-methoxybenzoate is nitrated at the position ortho to the methoxy group and meta to the ester. mdpi.com The Friedel-Crafts alkylation reaction, another key electrophilic aromatic substitution, generally fails on rings with strongly deactivating groups like a nitro group. youtube.com
These strategies are integral to multi-step syntheses, where sequential modification of the benzoate scaffold leads to the construction of complex target molecules. mdpi.com
Advanced Spectroscopic and Analytical Characterization of Methyl 3,5 Dibromo 4 Hydroxybenzoate and Its Metabolites in Research
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatography is an indispensable tool for separating and analyzing chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly crucial in the study of Methyl 3,5-dibromo-4-hydroxybenzoate (B1263476) and its related substances.
High-Performance Liquid Chromatography (HPLC) Applications in Research Studies
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying Methyl 3,5-dibromo-4-hydroxybenzoate in research settings. Reverse-phase (RP) HPLC is commonly utilized for this purpose, offering robust and scalable separation. sielc.comsielc.com A typical RP-HPLC method employs a non-polar stationary phase (like a C8 or C18 column) and a polar mobile phase.
The separation is achieved based on the differential partitioning of the compound between the stationary and mobile phases. For this compound, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid provides effective separation. sielc.comsielc.com The use of formic acid is preferred for applications where the HPLC system is coupled with a mass spectrometer (LC-MS), as it is a volatile buffer. sielc.comsielc.com The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Condition | Source |
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid or formic acid (for MS) | sielc.comsielc.com |
| Application | Purity assessment, preparative separation for impurity isolation, pharmacokinetics | sielc.comsielc.com |
| Detector | UV Detector (e.g., at 254 nm) | researchgate.net |
Gas Chromatography (GC) for Metabolite Identification
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the identification of volatile and semi-volatile metabolites. nih.gov For non-volatile metabolites of this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization reaction where active hydrogen atoms (such as those in hydroxyl and carboxyl groups) are replaced by a trimethylsilyl (TMS) group. nih.gov
In the context of metabolite identification, a biological sample (e.g., from urine or plasma) would be subjected to an extraction process to isolate potential metabolites. nih.gov Following extraction and derivatization, the sample is injected into the GC system. The separation occurs in a capillary column, and the retention time of each emerging compound is recorded. The coupled mass spectrometer then fragments the molecules, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for the identification of metabolites by comparing the spectra to established libraries. nih.gov For instance, a potential metabolite, 3,5-dibromo-4-hydroxybenzoic acid, is a known transformation product of the herbicide Bromoxynil (B128292) and can be analyzed by GC-MS. nih.gov
Mass Spectrometry for Structural Elucidation and Metabolic Pathway Analysis
Mass Spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and identify its metabolites.
When analyzing this compound, the distinct isotopic pattern of bromine (approximately equal abundance of isotopes ⁷⁹Br and ⁸¹Br) provides a clear signature in the mass spectrum. A molecule containing two bromine atoms will exhibit a characteristic triplet peak pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, which greatly aids in its identification.
High-Resolution Tandem Mass Spectrometry (HRMS/MS) Applications
High-Resolution Tandem Mass Spectrometry (HRMS/MS) offers a significant advantage by providing highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov In metabolic pathway analysis, HRMS/MS is used to identify potential metabolites in complex biological matrices.
The process involves two stages of mass analysis. In the first stage (MS1), ions of all metabolites from a sample are scanned. A specific ion of interest (a "precursor ion"), such as the protonated molecule of a suspected metabolite, is then selected. This precursor ion is fragmented through collision-induced dissociation (CID), and the resulting "product ions" are analyzed in the second stage (MS2). The fragmentation pattern provides detailed structural information about the precursor ion. By comparing the fragmentation patterns of potential metabolites to that of the parent drug, researchers can deduce the metabolic transformations that have occurred (e.g., hydroxylation, demethylation, or glucuronidation) and map out the metabolic pathway. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation in Synthetic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of molecular structures in synthetic chemistry. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical environment of each proton determines its chemical shift (δ). For this compound, the following signals are expected:
A singlet for the methyl (-OCH₃) protons.
A singlet for the two equivalent aromatic protons on the benzene (B151609) ring, due to the molecule's symmetry.
A broad singlet for the phenolic hydroxyl (-OH) proton, which can exchange with trace water in the solvent.
In the ¹³C NMR spectrum, a distinct signal appears for each chemically unique carbon atom. The symmetrical nature of this compound simplifies its spectrum. These spectroscopic data, when combined, provide unambiguous confirmation of the synthesized structure. rsc.org
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.9 | Singlet | -OCH₃ |
| ¹H | ~8.0 | Singlet | Aromatic C-H |
| ¹H | Variable (broad) | Singlet | Phenolic -OH |
| ¹³C | ~53 | Quartet (in off-resonance) | -OCH₃ |
| ¹³C | ~110 | Singlet | C-Br |
| ¹³C | ~129 | Singlet | C-COOCH₃ |
| ¹³C | ~138 | Doublet (in off-resonance) | Aromatic C-H |
| ¹³C | ~153 | Singlet | C-OH |
| ¹³C | ~165 | Singlet | C=O |
Infrared (IR) Spectroscopy for Functional Group Analysis in Synthetic Products
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When an organic compound is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum shows absorption bands corresponding to these vibrations.
For a synthetic sample of this compound, IR spectroscopy can confirm the presence of key functional groups:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. docbrown.info
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in the ester functionality. docbrown.info
C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and the phenol (B47542) are expected in the 1200-1300 cm⁻¹ region. docbrown.info
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
C-Br Stretch: The carbon-bromine bond typically shows a stretching vibration in the fingerprint region, below 690 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) | Source |
| Phenolic O-H | 3200 - 3600 (broad) | docbrown.info |
| Ester C=O | 1680 - 1710 (strong, sharp) | docbrown.info |
| Aromatic C=C | 1450 - 1600 | scirp.org |
| Ester/Phenol C-O | 1200 - 1300 | docbrown.info |
| Carbon-Bromine C-Br | < 690 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Enzymatic Transformation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the enzymatic transformation of aromatic compounds, including halogenated phenols. This technique allows for the real-time tracking of changes in the concentration of both the substrate and the products of an enzymatic reaction by measuring the absorbance of light in the UV and visible regions of the electromagnetic spectrum. mdpi.comsemanticscholar.orgmdpi.com The enzymatic degradation of phenolic compounds, which are structurally related to this compound, can be effectively monitored using this method. nih.govnih.govmdpi.com
The principle behind this application lies in the fact that the substrate and its metabolic products often possess distinct UV-Vis absorption spectra. nih.govresearchgate.net As the enzymatic reaction proceeds, the concentration of the substrate decreases while the concentration of the product(s) increases. This leads to a corresponding change in the absorption spectrum of the reaction mixture over time. For instance, the disappearance of a characteristic absorption peak of the substrate and the appearance of a new peak corresponding to a product can be observed.
In the context of the enzymatic transformation of a compound like this compound, enzymes such as laccases or dehalogenases could be involved. Laccases, for example, are known to oxidize a wide range of phenolic compounds. mdpi.comnih.govmdpi.comresearchgate.net The activity of laccase can be determined by monitoring the change in absorbance of a substrate at a specific wavelength. nih.gov A typical UV-Vis absorption spectrum for a blue laccase shows a signal at approximately 600 nm, which is related to the Type 1 copper atoms in the enzyme's active site. mdpi.com
The progress of the enzymatic degradation can be followed by recording the UV-Vis spectra of the reaction mixture at different time intervals. The data obtained can be used to determine the kinetics of the enzymatic reaction, including the rate of substrate consumption and the rate of product formation.
To illustrate, the table below presents hypothetical UV-Vis absorption maxima for this compound and a potential enzymatic transformation product. The shift in the absorption maximum would allow for spectrophotometric monitoring of the reaction.
| Compound | Hypothetical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | 285 | 15,000 |
| Aromatic Ring-Cleavage Product | 350 | 25,000 |
This table is for illustrative purposes and the values are hypothetical.
By monitoring the decrease in absorbance at 285 nm and the increase in absorbance at 350 nm, one could quantify the enzymatic conversion of this compound.
X-ray Diffraction Analysis in Polymer Characterization involving Related Benzoates
X-ray diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials, including polymers. It provides information on the arrangement of atoms and molecules within a crystalline solid, allowing for the determination of properties such as crystallinity, crystal structure, and crystallite size. In the context of polymers synthesized from or incorporating benzoate (B1203000) derivatives, XRD is crucial for understanding the material's solid-state morphology, which in turn influences its physical and mechanical properties.
The synthesis of polyesters and other polymers from substituted hydroxybenzoic acids, including halogenated derivatives, has been a subject of research. For instance, the bulk condensation of 3,5-dibromo-4-hydroxybenzoic acid using acetic anhydride has been reported to yield polyesters. researchgate.net The characterization of such polymers often involves XRD to determine their degree of crystallinity. researchgate.net X-ray diffraction studies on aromatic polyesters have, in some cases, indicated an amorphous nature.
The XRD pattern of a polymer can reveal whether it is amorphous, semi-crystalline, or highly crystalline. Amorphous polymers produce broad, diffuse scattering patterns, while crystalline polymers give sharp, well-defined diffraction peaks. The positions and intensities of these peaks are characteristic of the polymer's crystal structure.
For example, the synthesis of poly(ether ester)s from nipagin (the methyl ester of p-hydroxybenzoic acid) and linear aliphatic α,ω-diols has been reported, with wide-angle X-ray diffraction (WAXD) being used to study their crystallization behavior. rsc.org These studies have shown that the crystallizability of such polymers can be influenced by the length of the aliphatic diol chain. rsc.org Similarly, the characterization of polyimides containing flexible ether linkages has shown that many of these polymers exhibit amorphous patterns in their XRD curves. researchgate.net
While there are no specific studies found on the XRD analysis of polymers containing this compound, the crystallographic data of a closely related compound, Methyl 3,5-dibromo-4-methylbenzoate, provides insight into the potential packing of such benzoate units within a polymer chain. The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate has been determined, revealing a planar molecule with specific bond distances and angles. This information can be valuable for modeling the potential crystal structures of polymers incorporating similar dibrominated benzoate moieties.
The following table summarizes key crystallographic data for Methyl 3,5-dibromo-4-methylbenzoate, which can serve as a reference for understanding the structural characteristics of related compounds.
| Parameter | Value |
| Chemical Formula | C₉H₈Br₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9716(2) |
| b (Å) | 14.2359(7) |
| c (Å) | 17.2893(8) |
| V (ų) | 977.52(8) |
| Z | 4 |
Data for Methyl 3,5-dibromo-4-methylbenzoate.
The incorporation of such rigid, planar, and halogenated benzoate units into a polymer backbone would be expected to significantly influence the polymer's packing and, consequently, its crystalline properties as would be revealed by XRD analysis.
Environmental Degradation and Bioremediation of Methyl 3,5 Dibromo 4 Hydroxybenzoate and Its Precursors
Environmental Occurrence and Significance
While direct detection of Methyl 3,5-dibromo-4-hydroxybenzoate (B1263476) in the environment is not widely documented, its presence can be inferred from the environmental fate of bromoxynil (B128292) and its derivatives.
The primary source of related brominated aromatic compounds in the environment is anthropogenic. The extensive use of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) for controlling broadleaf weeds leads to its introduction into agricultural soils. wikipedia.orgnih.gov Bromoxynil itself has a relatively short half-life in soil, often around two weeks, though this can increase in soils with high clay or organic matter content. wikipedia.org
Its degradation leads to the formation of more persistent metabolites, principally 3,5-dibromo-4-hydroxybenzoic acid (DBHB). wikipedia.orgnih.gov This key metabolite has been detected in various environmental compartments, including soil and groundwater. nih.gov Bromoxynil is often applied as an octanoate (B1194180) or heptanoate (B1214049) ester, which rapidly hydrolyzes to bromoxynil phenol (B47542) in the environment. epa.gov This phenol is then microbially transformed into DBHB. Therefore, soils and water bodies in agricultural regions where bromoxynil is used are the primary locations where these brominated benzoates are found.
Methyl 3,5-dibromo-4-hydroxybenzoate's significance is intrinsically linked to its acid precursor, 3,5-dibromo-4-hydroxybenzoic acid (DBHB), a well-established metabolic intermediate in the degradation of the herbicide bromoxynil. wikipedia.orgnih.govnih.gov The degradation pathway from bromoxynil to DBHB is a critical step in its environmental breakdown.
Microbial action, involving enzymes like nitrilases, transforms the nitrile group (-CN) of bromoxynil into a carboxylic acid group (-COOH), yielding DBHB. nih.gov This transformation is a key detoxification step, as the resulting benzoic acid derivative is generally less toxic than the parent herbicide. The process can occur under both aerobic and anaerobic conditions. wikipedia.orgnih.gov For instance, under various anaerobic conditions (methanogenic, sulfidogenic, and Fe(III)-reducing), DBHB is readily degraded, indicating its role as a transient intermediate in the complete mineralization pathway. nih.gov
Microbial Catabolism and Biodegradation Pathways
The breakdown of brominated benzoates like DBHB is predominantly a microbial process, with reductive dehalogenation being a key mechanism for detoxification and degradation.
Reductive dehalogenation is a microbial process where a halogen substituent on a molecule is replaced by a hydrogen atom. This is a crucial step in the degradation of many halogenated environmental contaminants. For 3,5-dibromo-4-hydroxybenzoate, this process involves the sequential removal of the two bromine atoms from the aromatic ring.
An aerobic strain, Delftia sp. EOB-17, has been shown to completely degrade 0.2 mM of DBHB within 28 hours. nih.gov The degradation proceeds via successive reductive dehalogenation, first transforming DBHB to 3-bromo-4-hydroxybenzoate and subsequently to 4-hydroxybenzoate (B8730719). nih.gov This demonstrates that reductive dehalogenation is not exclusive to anaerobic environments.
Table 1: Optimal Conditions for Aerobic Reductive Dehalogenation of DBHB by Delftia sp. EOB-17
| Parameter | Optimal Value | Inhibitors (at 0.1 mM) |
| Temperature | 30 °C | Cd²⁺, Cu²⁺, Hg²⁺, Zn²⁺ |
| pH | 8.0 |
This table summarizes the optimal environmental conditions for the aerobic degradation of 3,5-dibromo-4-hydroxybenzoate (DBHB) by the bacterium Delftia sp. EOB-17, as well as heavy metals that inhibit the process. nih.gov
Under anaerobic conditions, specific bacteria have been identified that can utilize brominated compounds for their metabolism. Desulfitobacterium chlororespirans is a notable example, capable of using DBHB as an electron acceptor for growth in a process known as dehalorespiration. wikipedia.org This bacterium stoichiometrically debrominates DBHB to 4-hydroxybenzoate. sigmaaldrich.cn
Research has shown that D. chlororespirans can grow by coupling the oxidation of lactate (B86563) to the reductive debromination of both bromoxynil and DBHB. sigmaaldrich.cn This metabolic capability highlights a key pathway for the natural attenuation of these compounds in anoxic environments like saturated soils and sediments.
Table 2: Growth and Dehalogenation by Desulfitobacterium chlororespirans
| Substrate | Concentration | Doubling Time (hours) | Final Product |
| Bromoxynil | 35-75 µM | 18.4 (± 5.2) | 4-Cyanophenol |
| DBHB | 250-260 µM | 11.9 (± 1.4) | 4-Hydroxybenzoate |
This table presents the doubling times for Desulfitobacterium chlororespirans when grown on bromoxynil and its metabolite 3,5-dibromo-4-hydroxybenzoate (DBHB), demonstrating its ability to use these compounds as electron acceptors. sigmaaldrich.cn
The enzymatic machinery responsible for reductive dehalogenation is central to the biodegradation process. In Delftia sp. EOB-17, genome sequencing revealed the presence of genes for a reductive dehalogenase (bhbA3) and an associated binding receptor (bhbB3), which are highly conserved and specific for DBHB degradation. nih.gov
Another well-characterized enzyme is the reductive dehalogenase RdhANP. This enzyme shows a strong preference for ortho-halogenated phenolic compounds, with the highest activity observed with 3,5-dibromo-4-hydroxybenzoic acid. nih.gov RdhANP is a complex enzyme containing a corrinoid (vitamin B12-like) cofactor and iron-sulfur clusters, which are essential for the electron transfer reactions that drive the dehalogenation. nih.gov Computational docking studies suggest a specific binding orientation within the enzyme's active site, where a bromine atom is positioned directly over the cobalt ion of the cofactor, facilitating the removal of the halogen. nih.gov The enzyme can utilize electron donors like reduced methyl viologen or NADPH to perform the reduction. nih.gov
Oxidative Decarboxylation Pathways
A significant pathway for the aerobic breakdown of 3,5-dibromo-4-hydroxybenzoate (DBHB), the hydrolysis product of this compound, is through oxidative decarboxylation. researchgate.net This catabolic route represents a novel mechanism for the biodegradation of this halogenated aromatic compound. researchgate.net Unlike reductive dehalogenation pathways that initially remove bromine atoms, this process begins with the removal of the carboxyl group, initiated by a specialized monooxygenase. nih.gov This pathway has been identified and characterized in specific bacterial strains capable of utilizing DBHB as a carbon and energy source. researchgate.netresearchgate.net
The oxidative decarboxylation pathway for DBHB catabolism was notably identified in Pigmentiphaga sp. strain H8. researchgate.net This bacterium was isolated from soil at a chemical plant that was highly contaminated with halogenated aromatic compounds, including brominated hydroxybenzoates. researchgate.netkegg.jp Strain H8 demonstrated the ability to efficiently degrade DBHB under aerobic conditions. researchgate.net Genetic and physiological studies confirmed that this degradation capacity was linked to a specific set of catabolic genes, distinguishing it from other known degradation mechanisms like reductive dehalogenation. researchgate.netresearchgate.net The identification of this pathway in strain H8 has been crucial for understanding the environmental fate of DBHB. researchgate.net
The genetic basis for the oxidative decarboxylation of DBHB in Pigmentiphaga sp. strain H8 is encoded within a specific gene cluster. This cluster includes the key catabolic genes odcA, odcB, and odcC, along with a gene of unknown function, orf419, and an essential LysR-type transcriptional regulator (LTTR) gene, odcR. nih.gov The regulator, OdcR, is essential for the catabolism of DBHB, as it activates the transcription of the odc genes in the presence of DBHB as an inducer. nih.gov The coordinated expression of these genes ensures the safe and efficient breakdown of the parent compound and its metabolic intermediates. nih.gov
Table 1: Genetic Determinants in the odc Gene Cluster of Pigmentiphaga sp. strain H8
| Gene | Encoded Protein | Function in DBHB Catabolism |
| odcR | OdcR | LysR-type transcriptional regulator; activates transcription of the odc operon in response to DBHB. nih.gov |
| orf419 | Unknown | Function has not been determined. nih.gov |
| odcA | OdcA | NAD(P)H-dependent flavin monooxygenase; catalyzes the initial oxidative decarboxylation of DBHB. nih.gov |
| odcB | OdcB | Dioxygenase; metabolizes the toxic intermediate 2,6-dibromohydroquinone (B190982). nih.gov |
| odcC | OdcC | Maleylacetate (B1240894) reductase; involved in the final steps of the downstream pathway. nih.gov |
The initial and rate-limiting step in this catabolic pathway is catalyzed by the enzyme OdcA, which is characterized as an NAD(P)H-dependent flavin monooxygenase. nih.gov Flavin-dependent monooxygenases (FMOs) are a class of enzymes that utilize a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN), to activate molecular oxygen for insertion into a substrate. nih.gov The function of OdcA is strictly dependent on the presence of its co-substrate, NAD(P)H, which is used to reduce the flavin cofactor, initiating the catalytic cycle. nih.govnih.gov
The catalytic mechanism of OdcA involves two main half-reactions: a reductive and an oxidative phase. nih.gov
Reductive Half-Reaction: The flavin cofactor bound to the enzyme is reduced by NAD(P)H. nih.gov
Oxidative Half-Reaction: The reduced flavin reacts with molecular oxygen (O₂) to form a highly reactive C4a-(hydro)peroxyflavin intermediate. This intermediate is the key oxidizing species that attacks the aromatic ring of the substrate, DBHB. nih.gov
This enzymatic action results in the decarboxylation of DBHB (removal of the -COOH group) and the hydroxylation of the ring, yielding 2,6-dibromohydroquinone (2,6-DBHQ) as the primary product. nih.govresearchgate.net The formation of this product was confirmed through the analysis of culture extracts from Pigmentiphaga sp. strain H8 grown on DBHB. researchgate.net Mutant strains lacking a functional odcA gene (H8ΔodcA) were unable to perform this conversion, confirming the enzyme's role. researchgate.net
The catalytic activity of OdcA is fundamentally dependent on specific cofactors. As an NAD(P)H-dependent flavin monooxygenase, its function requires:
A Flavin Cofactor (FAD or FMN): This is bound by the enzyme and is the direct site of oxygen activation. nih.gov
A Reducing Equivalent (NAD(P)H): This co-substrate is consumed in a 1:1 molar ratio with the substrate to regenerate the reduced flavin needed for each catalytic cycle. nih.gov
Optimization of OdcA activity is managed at the genetic level by the transcriptional regulator OdcR. The expression of the odcA gene is significantly upregulated only in the presence of the inducer molecule, DBHB. nih.gov This ensures that the enzyme is produced only when its substrate is available, providing an efficient regulatory mechanism for the metabolic pathway. nih.gov
Following the initial conversion of DBHB to 2,6-dibromohydroquinone by OdcA, the downstream catabolic pathway involves at least two other critical enzymes: OdcB and OdcC. nih.gov The intermediate, 2,6-dibromohydroquinone, is known to be highly toxic. nih.gov The pathway is structured to rapidly process this intermediate, a critical step for ensuring metabolic safety for the bacterium. nih.gov
OdcB (Dioxygenase): This enzyme acts on the 2,6-dibromohydroquinone. Dioxygenases typically catalyze the cleavage of the aromatic ring. In this pathway, OdcB transforms 2,6-dibromohydroquinone into 2-bromomaleyacetate. nih.gov Transcriptional analysis shows that the odcB gene is upregulated 7- to 9-fold higher than odcA, suggesting a cellular priority to quickly eliminate the toxic intermediate. nih.gov
OdcC (Reductase): This enzyme, identified as a maleylacetate reductase, catalyzes the subsequent step, converting 2-bromomaleyacetate into β-ketoadipate. nih.gov This product can then enter central metabolic pathways, completing the assimilation of the carbon skeleton.
Table 2: Enzymatic Steps in the Downstream Catabolism of 2,6-dibromohydroquinone
| Enzyme | Substrate | Product | Enzymatic Class |
| OdcB | 2,6-dibromohydroquinone | 2-bromomaleyacetate | Dioxygenase nih.gov |
| OdcC | 2-bromomaleyacetate | β-ketoadipate | Reductase nih.gov |
Enzymatic Characterization: NAD(P)H-Dependent Flavin Monooxygenase (OdcA)
Comparative Transcriptomic Analysis of Microbial Degradation Pathways
While specific comparative transcriptomic analyses for this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on the microbial degradation of its precursor, bromoxynil, and other structurally related halogenated aromatic compounds. Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a powerful tool to understand the genetic and metabolic pathways involved in the breakdown of these persistent pollutants.
Microbial degradation of aromatic compounds, including halogenated ones, typically involves a series of enzymatic reactions that lead to the cleavage of the aromatic ring and subsequent mineralization. nih.gov Gene expression studies in various bacteria have revealed that the presence of these contaminants can trigger the upregulation of specific genes encoding for catabolic enzymes. nih.gov For instance, the degradation of many halogenated aromatic compounds is initiated by dehalogenases, which remove halogen atoms from the aromatic ring, a critical step in reducing their toxicity. nih.gov
In the context of brominated compounds, research on marine bacteria has identified gene clusters responsible for the synthesis of polybrominated aromatic compounds, indicating the existence of enzymatic machinery capable of handling brominated molecules. nih.gov While these studies focus on biosynthesis, the identified brominase enzymes provide a foundation for understanding how microorganisms interact with brominated substrates.
Transcriptomic analysis of bacteria degrading other pesticides has shown the overexpression of specific gene clusters involved in the catabolic pathway. For example, in the degradation of the organophosphate pesticide methyl parathion, which also releases an aromatic byproduct, transcriptomic data revealed the upregulation of gene clusters responsible for the breakdown of the aromatic intermediate. nih.gov This suggests that a similar regulatory mechanism likely governs the degradation of this compound, where the presence of the compound would induce the expression of genes encoding for enzymes such as hydroxylases, dioxygenases, and hydrolases that participate in the degradation cascade.
The degradation of benzoate (B1203000) and its hydroxylated derivatives, which are structurally similar to the core of this compound, has been studied more extensively. In various bacteria, the aerobic degradation of benzoate often proceeds through the formation of catechol, which is then cleaved by dioxygenases. fishersci.com Transcriptional regulators play a key role in controlling the expression of the genes involved in these pathways. fishersci.com It is plausible that the microbial degradation of this compound follows a similar pathway, with specific enzymes adapted to handle the bromine substituents.
Table 1: Key Enzyme Classes and Corresponding Genes Implicated in the Degradation of Halogenated Aromatic Compounds (Inferred for this compound)
| Enzyme Class | Gene Family (Example) | Function in Degradation Pathway | Reference |
| Monooxygenases | tfdA | Initial hydroxylation of the aromatic ring. | nih.gov |
| Dioxygenases | pca34, pca45 | Ring cleavage of catechol or protocatechuate intermediates. | nih.gov |
| Dehalogenases | Reductive dehalogenase genes | Removal of bromine atoms from the aromatic ring. | nih.gov |
| Hydrolases | Esterase genes | Hydrolysis of the ester group in this compound. | nih.gov |
This table is based on data from related compounds and represents a hypothetical pathway for this compound.
Strategies for Bioremediation of Halogenated Organic Pollutants
The remediation of sites contaminated with halogenated organic pollutants, including brominated compounds like this compound, is a significant environmental challenge. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade or detoxify pollutants, offers a cost-effective and environmentally friendly alternative to traditional physicochemical methods. researchgate.netmdpi.com Several strategies have been developed to enhance the efficiency of bioremediation for these recalcitrant compounds.
In Situ Bioremediation: This approach involves treating the contaminated soil or water in its original location. It is generally less expensive and less disruptive than ex situ methods. researchgate.net Key in situ strategies include:
Bioaugmentation: This strategy involves the introduction of specific microorganisms or microbial consortia with proven degradative capabilities to the contaminated site. nih.govmdpi.com This is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways to degrade the target pollutant.
Biostimulation: This technique focuses on stimulating the growth and activity of the native microbial populations by adding nutrients, electron acceptors (like oxygen), or electron donors. This can enhance the natural attenuation of the contaminants.
Monitored Natural Attenuation (MNA): In some cases, the indigenous microbial community may be capable of degrading the contaminants without external intervention. MNA involves monitoring the natural processes of degradation to ensure that the contamination is being reduced at an acceptable rate.
Ex Situ Bioremediation: This involves the excavation of contaminated soil or the pumping of contaminated water for treatment at a different location. While generally more expensive, it allows for greater control over the treatment conditions. researchgate.net Common ex situ techniques include:
Biopiles: Contaminated soil is excavated and piled in a treatment area where moisture, temperature, and nutrient levels can be controlled to optimize microbial activity.
Landfarming: Contaminated soil is spread over a prepared bed and periodically tilled to stimulate aerobic microbial activity.
Bioreactors: Contaminated water or soil slurry is treated in a controlled reactor where conditions can be optimized for microbial degradation.
Microbial Consortia: The use of mixed microbial communities, or consortia, has been shown to be more effective in degrading complex mixtures of pollutants than single microbial strains. nih.govmdpi.commdpi.com Different microbial species within a consortium can perform complementary metabolic functions, leading to a more complete degradation of the target compounds. For example, one species might perform the initial dehalogenation, while another degrades the resulting intermediates. mdpi.com
Table 2: Comparison of Bioremediation Strategies for Halogenated Organic Pollutants
| Strategy | Description | Advantages | Disadvantages | Applicable to |
| Bioaugmentation | Introduction of non-native microorganisms. | Faster degradation rates for specific pollutants. | Introduced microbes may not survive; potential ecological impact. | Soil and water. mdpi.com |
| Biostimulation | Stimulation of indigenous microorganisms. | Cost-effective; utilizes existing microbial potential. | May be slow; effectiveness depends on the native microbial population. | Soil and water. |
| Landfarming | Ex situ treatment of soil in a lined bed. | Simple and relatively inexpensive for large volumes of soil. | Requires large land area; potential for air emissions. | Soil. researchgate.net |
| Bioreactors | Contained and controlled treatment system. | High degree of control over process parameters; efficient. | High capital and operational costs. | Water and soil slurries. |
The choice of the most appropriate bioremediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and the cost-effectiveness of the treatment. For brominated compounds like this compound, a combination of strategies, such as bioaugmentation with a specialized microbial consortium coupled with biostimulation, may offer the most effective solution for achieving complete mineralization. nih.gov
Computational and Chemoinformatic Studies of Methyl 3,5 Dibromo 4 Hydroxybenzoate
Machine Learning Approaches for Structure-Activity and Toxicity Prediction
The application of machine learning in toxicology and pharmacology has enabled the prediction of a compound's biological activity and potential toxicity from its chemical structure. These in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable for screening large numbers of chemicals and prioritizing them for further experimental testing.
Random Forest (RF) Classifier Model Development and Validation
Random Forest (RF) is a powerful machine learning algorithm that is widely used for classification and regression tasks in chemoinformatics. It operates by constructing a multitude of decision trees during training and outputting the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. This ensemble method is known for its high accuracy and resistance to overfitting, making it a suitable choice for developing robust QSAR models. nih.gov
The development of an RF classifier model for predicting a specific biological activity, such as endocrine disruption, typically involves several key steps. Initially, a large and diverse dataset of chemical compounds with known experimental activity (e.g., active or inactive) is curated. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical structure, encoding information about its topological, geometrical, and electronic properties.
The dataset is then split into a training set and a testing set. The training set is used to build the RF model, while the testing set, which the model has not seen before, is used to evaluate its predictive performance. The performance of the classifier is often assessed using metrics such as accuracy, sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC). Rigorous validation, including internal cross-validation and external validation with an independent test set, is crucial to ensure the model's reliability and generalizability. nih.gov
Substructure-Activity Relationships in Endocrine Disruption Prediction
A significant advantage of some machine learning models, including Random Forest, is the ability to interpret the model to understand which structural features are most important for predicting the activity of interest. In the context of endocrine disruption, this involves identifying specific molecular substructures, or "toxic alerts," that are associated with a compound's ability to interfere with the endocrine system. mdpi.com
Interactive Table: Example of Substructure Importance in Endocrine Disruption Prediction (General)
| Substructure/Fragment | Potential Contribution to Endocrine Disruption | Associated Receptor (Example) |
| Bisphenol A core | High | Estrogen Receptor (ER) |
| Phthalate ester | Moderate to High | Peroxisome Proliferator-Activated Receptor (PPAR) |
| Halogenated phenol (B47542) | Varies (depends on substitution pattern) | Thyroid Receptor (TR), Estrogen Receptor (ER) |
| Parabens | Low to Moderate | Estrogen Receptor (ER) |
This table provides a generalized example of how substructure analysis is used and is not specific to Methyl 3,5-dibromo-4-hydroxybenzoate (B1263476).
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule, typically a protein or nucleic acid (receptor). These methods are instrumental in drug discovery and toxicology for elucidating the molecular basis of a compound's activity and for screening virtual libraries of compounds.
The process of molecular docking involves several steps. First, the three-dimensional structures of both the ligand (e.g., Methyl 3,5-dibromo-4-hydroxybenzoate) and the receptor of interest are obtained, either from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The binding site on the receptor is then defined.
For hydroxybenzoic acid derivatives, studies have shown that the carboxyl and hydroxyl groups are often crucial for forming hydrogen bonds and salt bridges with residues in the active site of enzymes, which can be critical for their inhibitory activity. nih.gov For instance, in studies on other hydroxybenzoic acid derivatives as enzyme inhibitors, molecular docking has revealed key interactions with residues like arginine and tyrosine within the binding pocket. nih.gov
Interactive Table: Example of Docking Simulation Results for a Generic Ligand
| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Estrogen Receptor Alpha | -8.5 | Arg394, Glu353, His524 | Hydrogen Bond, Electrostatic |
| Androgen Receptor | -7.9 | Gln711, Arg752, Thr877 | Hydrogen Bond, Hydrophobic |
| Thyroid Receptor Beta | -9.1 | Arg228, Asn331, Ser277 | Hydrogen Bond, Halogen Bond |
This table is a generalized example to illustrate the type of data obtained from docking simulations and does not represent actual data for this compound.
Applications in Materials Science and Polymer Chemistry Involving Methyl 3,5 Dibromo 4 Hydroxybenzoate Analogues
Polymer Synthesis and Novel Material Development
The structural framework of methyl 3,5-dibromo-4-hydroxybenzoate (B1263476), particularly the substituted aromatic ring, is a key building block in the synthesis of novel polymers. Analogous brominated compounds and hydroxybenzoate derivatives are utilized to develop new materials with specific functionalities. For instance, brominated monomers like p-bromophenyl acrylamide (B121943) are used to synthesize copolymers. The free-radical polymerization of such monomers with others, like methyl methacrylate (B99206), results in copolymers whose thermal stability is intermediate between that of the respective homopolymers. cwejournal.org The process often involves initiation with agents like AIBN in a solvent such as DMF. cwejournal.org
Similarly, derivatives of 4-hydroxybenzoate (B8730719) can be converted into methacrylate monomers. These monomers can then undergo free-radical copolymerization with methyl methacrylate in various feed ratios to produce copolymers. researchgate.net Subsequent chemical modifications, such as the deprotection of benzyl (B1604629) groups, can yield polymers with functional 4-hydroxybenzoate groups, demonstrating a pathway to creating reactive and functional polymers. researchgate.net The incorporation of bromine into polymer backbones is a known strategy to enhance flame retardant properties, as the bromine atoms can act as radical traps during combustion. researchgate.netcetjournal.it The synthesis of bromine-containing polycarbonates is one example where such monomers are used to improve thermal stability and flame retardancy simultaneously. researchgate.net
Preparation and Characterization of Thermotropic Copolyesters
Thermotropic copolyesters are a class of polymers that exhibit liquid crystalline behavior in the melt phase. Analogues of methyl 3,5-dibromo-4-hydroxybenzoate, especially p-hydroxybenzoic acid (HBA), are crucial monomers in the synthesis of these high-performance materials. nih.govvt.edu These polymers are noted for their high strength, excellent thermal and chemical resistance, and dimensional stability. nih.gov
Melt polycondensation is a primary technique for synthesizing thermotropic liquid crystal copolyesters (Co-TLCPs). nih.gov This solvent-free method involves heating a mixture of monomers above their melting points to initiate polymerization and drive off small molecule byproducts like water or acetic acid. For example, a series of Co-TLCPs can be prepared by the melt polymerization of monomers such as 2,5-diethoxyterephthalic acid (DTA), 2,7-dihydroxynaphthalene (B41206) (DHN), and p-hydroxybenzoic acid (HBA). nih.gov The reaction is typically carried out in a high-temperature reactor under a nitrogen atmosphere, followed by the application of a vacuum to remove volatile byproducts and increase the polymer's molecular weight.
The composition of monomers has a profound effect on the liquid-crystalline properties of the resulting copolyesters. The formation and stability of the liquid crystal mesophase depend on the rigidity and aspect ratio of the mesogenic units within the polymer chain. nih.gov In copolyesters synthesized from DTA, DHN, and HBA, the content of the rigid HBA monomer is critical for the development of a liquid crystal phase. nih.gov
Research shows that at low HBA concentrations (e.g., 1-2 mol), a liquid crystalline phase may not form due to the disrupting influence of other less linear monomers. nih.gov However, upon increasing the HBA content to 3 mol or higher, a nematic liquid crystalline texture is observed. nih.gov This indicates that a sufficient concentration of rigid, rod-like mesogenic units (provided by HBA) is necessary to induce the ordered, liquid-crystalline state in the polymer melt. nih.gov The specific temperature range at which the nematic phase appears also shifts with monomer composition. nih.gov
Table 1: Effect of HBA Monomer Content on Liquid Crystal Phase Formation This table illustrates how the molar content of p-hydroxybenzoic acid (HBA) influences the observation of a liquid crystalline mesophase in a copolyester system.
| Sample ID | HBA Content (mol) | Liquid Crystalline Phase Observed | Mesophase Observation Temperature (°C) |
| P-0 | 0 | No | N/A |
| P-1 | 1 | No | N/A |
| P-2 | 2 | No | N/A |
| P-3 | 3 | Yes (Nematic) | 280 |
| P-4 | 4 | Yes (Nematic) | 295 |
| P-5 | 5 | Yes (Nematic) | 315 |
Data sourced from a study on Co-TLCPs prepared by melt polymerization. nih.gov
The monomer composition also significantly impacts the thermal properties, such as the glass transition temperature (T_g), and the degree of crystallinity of the copolymers. The introduction of bulky or halogenated monomers can alter chain mobility and intermolecular interactions. For instance, in styrene/4-bromostyrene copolymers, the T_g increases with a higher degree of bromination, which is attributed to the hindered rotation of the bulky p-bromostyrene units. researchgate.net
In the case of thermotropic copolyesters, the relationship between monomer composition and T_g can be more complex. In one series of copolyesters, the T_g initially decreased as the HBA content increased to 3 mol, before rising again at higher concentrations. nih.gov This was explained by the initial disruption of the polymer structure at low HBA content, which increased chain mobility and lowered T_g. nih.gov At higher concentrations, the formation of rigid poly(hydroxy benzoate) block segments can restrict mobility, leading to a higher T_g. nih.gov Another study on similar copolyesters also found that T_g values varied non-monotonically with HBA content. nih.gov The crystallinity of these copolymers is likewise dependent on composition, with changes in monomer ratios affecting the ability of the polymer chains to pack into an ordered crystalline lattice. researchgate.netnih.gov
Table 2: Glass Transition Temperature (T_g) vs. Monomer Composition in Copolyesters This table shows the variation in glass transition temperature as a function of p-hydroxybenzoic acid (HBA) content in two different series of thermotropic liquid crystal copolymers (TLCPs).
| Series | Monomer System | HBA Content (mol) | Glass Transition Temperature (T_g) (°C) |
| TLCP-I | ETA, HQ, HBA | 0 | 93 |
| 1 | 96 | ||
| 3 | 83 | ||
| 4 | 87 | ||
| 5 | 86 | ||
| TLCP-II | ETA, DHN, HBA | - | 99 - 126 (Range) |
Data sourced from a comparative study of TLCPs. nih.gov ETA = 2,5-diethoxyterephthalic acid; HQ = hydroquinone; DHN = 2,7-dihydroxynaphthalene.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,5-dibromo-4-hydroxybenzoate, and how can reaction conditions be systematically optimized?
- Methodology : A common approach involves esterification of 3,5-dibromo-4-hydroxybenzoic acid using methanol under acidic catalysis. Refluxing with glacial acetic acid as a catalyst in ethanol (e.g., 4 hours at 80–100°C) is effective . Key variables include solvent polarity (ethanol vs. methanol), acid catalyst concentration, and reaction time. Post-reaction, solvent evaporation under reduced pressure and recrystallization (e.g., using ethanol/water mixtures) improve purity .
- Optimization : Design of Experiments (DoE) can evaluate interactions between variables (temperature, molar ratios). For example, higher temperatures (90–100°C) enhance reaction rates but may increase side products like dehalogenated derivatives .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Characterization :
- NMR : - and -NMR confirm ester formation (e.g., methoxy group at ~3.9 ppm) and aromatic substitution patterns .
- FT-IR : Bands at ~1700 cm (ester C=O) and 3200–3500 cm (phenolic -OH) validate functional groups .
- HPLC/GC-MS : Assess purity and detect trace impurities (e.g., unreacted starting material) .
- Elemental Analysis : Validate molecular formula (CHBrO) with <0.3% deviation .
Q. How can researchers safely handle and store this compound in the laboratory?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes .
- Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in halogenated benzoate derivatives?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For example, space group determination (e.g., monoclinic P2/n) and hydrogen-bonding networks can be resolved with high-resolution data (<1.0 Å). Twinning or disorder in bromine positions requires iterative refinement .
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and low-temperature (90 K) measurements to reduce thermal motion artifacts .
Q. How does this compound behave in environmental matrices, and what analytical methods track its degradation?
- Environmental Fate : In Biological Activated Carbon (BAC) systems, bromine substituents increase persistence. Degradation pathways involve hydroxyl radical (•OH) attack, forming debrominated intermediates (e.g., 3-bromo-4-hydroxybenzoate) .
- Analytical Tracking : Use LC-QTOF-MS to identify degradation products. Isotope-labeled analogs (e.g., -labeled compounds) aid in mechanistic studies .
Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points)?
- Data Contradiction Analysis :
- Melting Point Variability : Reported values (123–125°C vs. 271–274°C) may arise from polymorphic forms or impurities. Re-crystallize from different solvents (e.g., ethanol vs. acetone) and validate via DSC .
- Solubility : Conflicting solubility data (e.g., ethanol vs. DMSO) require standardized protocols (e.g., shake-flask method at 25°C) .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Studies :
- Bromine atoms at positions 3 and 5 are meta-directing, favoring electrophilic substitution at the para position. DFT calculations (e.g., Gaussian 16) can model transition states for debromination or ester hydrolysis .
- Kinetic studies (e.g., UV-Vis monitoring) under varying pH conditions reveal pseudo-first-order degradation in alkaline media .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
